(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Molecular Architecture and Stereochemical Configuration
The compound features a pyrrolidine ring substituted at the 3-position with a carboxymethyl-ethyl-amino group and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The pyrrolidine nucleus adopts a five-membered saturated conformation, with the (R)-configuration at the 3-carbon dictating the spatial arrangement of the substituents. Key structural attributes include:
- Functional Groups : The Boc group provides steric protection for the amine, while the carboxymethyl-ethyl-amino side chain introduces both hydrophilic (carboxylic acid) and hydrophobic (ethyl) regions.
- Stereochemical Centers : The 3-carbon’s (R)-configuration ensures distinct spatial orientations of the carboxymethyl and ethyl groups, influencing intermolecular interactions.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C$${15}$$H$${28}$$N$${2}$$O$${4}$$ |
| Molecular Weight | 300.40 g/mol |
| Stereochemistry | (R)-configuration at C3 |
| Key Functional Groups | Boc, carboxymethyl, ethylamine |
Comparative analysis with related compounds, such as 2R-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 69610-40-8), highlights the role of substituent positioning in modulating reactivity and stability.
Comparative Analysis of Pyrrolidine Derivatives in the Carboxylic Acid Ester Family
The structural and functional diversity of pyrrolidine derivatives is exemplified by variations in side-chain composition and stereochemistry. For instance:
- Ethyl vs. Phenyl Substituents : Analogues like 3c-s1 (ethyl) and 3d-s1 (phenyl) demonstrate how hydrophobic side chains influence binding affinities at biological targets.
- Stereochemical Impact : Diastereomers such as 3c-s1 (S) and 3c-s2 (R) exhibit divergent pharmacological profiles, underscoring the importance of absolute configuration.
Table 2: Structural Comparison of Selected Pyrrolidine Derivatives
The tert-butyl ester moiety in the target compound enhances solubility in organic solvents compared to methyl ester analogues like 2R-hydroxymethyl-pyrrolidine-1-carboxylic acid methyl ester (CAS 125787-05-5).
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for the target compound remain unpublished, studies of analogous pyrrolidine derivatives provide insights into its likely conformational behavior:
- Pyrrolidine Ring Puckering : X-ray analyses of related Boc-protected pyrrolidines reveal envelope conformations, with substituents adopting equatorial orientations to minimize steric strain.
- Side-Chain Flexibility : The carboxymethyl-ethyl-amino group likely exhibits rotational freedom, enabling adaptive binding in catalytic or receptor environments.
Molecular dynamics simulations of 3c-s1 and 3d-s1 suggest that bulky substituents (e.g., phenyl) restrict ring flexibility, whereas smaller groups (e.g., ethyl) permit greater conformational adaptability. These findings imply that the target compound’s carboxymethyl group balances rigidity and flexibility, optimizing it for synthetic applications.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-14(9-11(16)17)10-6-7-15(8-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWFVQUTTZRAPB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound characterized by a pyrrolidine ring and functional groups that suggest potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉N₃O₄, with a molar mass of approximately 229.27 g/mol. The compound features a pyrrolidine ring that enhances its structural complexity and may contribute to its biological interactions.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |
| Carboxylic Acid Group | Provides acidic properties |
| Tert-butyl Ester Group | Increases lipophilicity and stability |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Protection of Functional Groups : Protecting the amine functionality to prevent unwanted reactions.
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
- Esterification : Introducing the tert-butyl group through esterification reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, potentially including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as neuraminidase, which is crucial in viral replication.
- Antiviral Properties : Research on related amino acids has demonstrated effectiveness against viruses like influenza, suggesting potential applications for this compound in antiviral drug development.
Case Study: Neuraminidase Inhibition
A study involving pyrrolidine derivatives revealed that certain structural modifications could enhance inhibitory activity against influenza neuraminidase. The mechanism involved interactions between the compound's amino groups and key residues in the enzyme's active site, leading to conformational changes that inhibit enzyme function .
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymatic Targets : The compound may interact with specific enzymes or receptors, altering their activity and influencing metabolic pathways.
- Influencing Cellular Processes : Its structural characteristics may allow it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-(Carboxymethyl-pyrrolidine) | Similar pyrrolidine structure | Different stereochemistry |
| N-Boc-Pyrrolidine Carboxylic Acid | Contains a Boc protecting group | Protects amine functionality |
| 4-Aminobutyric Acid | Amino acid structure | Lacks the pyrrolidine ring |
Scientific Research Applications
Structure and Composition
The molecular formula of (R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is , with a molar mass of approximately 272.34 g/mol. The compound features a pyrrolidine ring, carboxymethyl groups, and a tert-butyl ester, which enhance its lipophilicity and stability in biological systems .
Chemistry
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, this compound can act as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with certain enzymes makes it useful for understanding enzyme mechanisms and developing enzyme inhibitors .
Medicine
In medicinal chemistry, the compound has potential as a drug precursor. Its structural features can be modified to create active pharmaceutical ingredients (APIs) targeting various diseases. For instance, modifications can lead to compounds with improved bioavailability or selectivity for specific biological targets .
Industrial Applications
The compound's stability and reactivity make it suitable for various industrial applications, including:
- Production of Specialty Chemicals : Used in the synthesis of fine chemicals and intermediates.
- Pharmaceutical Manufacturing : Its properties allow for the development of novel drug formulations .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Drug Development
Another research project focused on modifying the structure of this compound to enhance its pharmacological properties. By altering the side chains and evaluating their effects on biological activity, researchers identified several derivatives that exhibited increased potency against cancer cell lines.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine and Tert-Butyl Ester Backbones
Table 1: Key Structural Analogues
Physicochemical Properties
- Polarity: The target compound’s carboxymethyl-ethyl-amino group increases water solubility compared to analogues with hydrophobic substituents (e.g., tosyloxy or thiophene-carbonyl groups) .
- Molecular Weight : Analogues range from 265.33 g/mol (methanesulfonyloxy derivative) to 343.22 g/mol (bromopyridinyloxy variant), with the target compound likely intermediate due to its moderate-sized substituent .
Q & A
Q. Basic
- NMR : H and C NMR confirm the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm for nine protons), and carboxymethyl-ethyl-amino sidechain. NOESY can verify the (R)-configuration by spatial proximity of chiral center protons .
- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns .
What strategies resolve low yields in coupling reactions involving the tert-butyl ester group?
Advanced
Low yields in coupling steps (e.g., amidation) may stem from steric hindrance from the bulky tert-butyl group. Strategies include:
- Using coupling agents like HATU or EDCI with HOAt to enhance reactivity .
- Microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Pre-activation of the carboxylic acid as a mixed anhydride or active ester .
- Solvent optimization (e.g., DMF for polar intermediates) .
What role does the tert-butyl group play, and how is it removed?
Basic
The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing solubility in organic solvents and preventing undesired side reactions. Deprotection is achieved via acidolysis (e.g., TFA in DCM or HCl in dioxane), cleaving the ester to regenerate the carboxylic acid while preserving the pyrrolidine core .
How to design enantioselective synthesis routes for the (R)-configuration?
Advanced
Enantioselectivity can be achieved through:
- Chiral auxiliaries (e.g., Evans oxazolidinones) during carboxymethyl-ethyl-amino group installation.
- Asymmetric catalysis: Use of Ru-BINAP complexes for hydrogenation or organocatalysts (e.g., proline derivatives) in Michael additions.
- Kinetic resolution using chiral bases or enzymes (lipases) to favor the (R)-enantiomer .
What are common impurities, and how are they characterized?
Q. Basic
- Byproducts : Unreacted starting materials (e.g., tert-butyl alcohol), over-alkylated amines, or diastereomers.
- Characterization : HPLC with chiral columns separates enantiomers; LC-MS identifies masses of impurities. Recrystallization or preparative TLC isolates impurities for structural elucidation .
How to apply palladium-catalyzed methods in synthesizing derivatives?
Advanced
Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups to the pyrrolidine core. For example:
- Coupling the tert-butyl ester with boronic acids under Pd(PPh) catalysis.
- Reductive amination with nitroarenes using formic acid as a CO surrogate generates functionalized derivatives .
How to handle and store this compound to ensure stability?
Q. Basic
- Storage : In airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light or heat .
What are recent advances in using this compound in drug discovery?
Advanced
Recent studies highlight its utility as a:
- Protease inhibitor scaffold : Modifications at the carboxymethyl-ethyl-amino group enhance binding to serine proteases.
- GPCR ligand : The pyrrolidine core mimics natural ligands, enabling structure-activity relationship (SAR) studies for CNS targets.
- Bifunctional linker : Conjugation with fluorescent tags or biotin aids target identification in chemical biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
